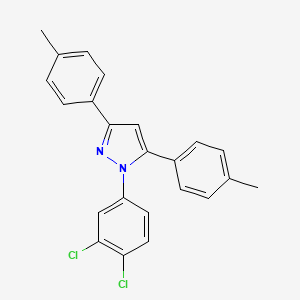![molecular formula C20H20Cl2N6 B10929681 4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B10929681.png)
4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole typically involves the reaction of 4-chlorophenylhydrazine hydrochloride with 3-acetonyl-5-cyano-1,2,4-thiadiazole. This reaction yields 5-cyano-3-(5-chloro-2-methylindol-3-yl)-1,2,4-thiadiazole and 5-cyano-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-1,2,4-thiadiazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazole-1-yl-methyl)pentane-3-ol: This compound shares structural similarities with 4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole and is used as a fungicide.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and potential applications in various fields. Its structural features allow for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20Cl2N6 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C20H20Cl2N6/c1-12-16(10-26(3)23-12)19-18(22)20(17-11-27(4)24-13(17)2)28(25-19)9-14-6-5-7-15(21)8-14/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
OIJACJJDGFQGAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=C(C(=NN2CC3=CC(=CC=C3)Cl)C4=CN(N=C4C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10929607.png)
![2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10929631.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929632.png)
![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10929633.png)
![6-(4-methoxyphenyl)-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929641.png)
![N-[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10929655.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B10929663.png)
![4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10929672.png)
![5-[2-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10929679.png)

![4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10929689.png)
![(7Z)-7-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B10929693.png)
![1-butyl-6-cyclopropyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929700.png)
